Exo1

Overview

Description

Exonuclease 1 (Exo1) is a protein-coding gene that encodes a protein with 5’ to 3’ exonuclease activity as well as RNase H activity. It is similar to the Saccharomyces cerevisiae protein this compound, which interacts with Msh2 and is involved in mismatch repair and recombination . Exonuclease 1 plays a crucial role in various DNA repair pathways, replication, antibody diversification, and meiosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Exonuclease 1 undergoes several types of chemical reactions, including:

Exonuclease Activity: Exonuclease 1 exhibits 5’ to 3’ exonuclease activity, which involves the removal of nucleotides from the 5’ end of a DNA strand.

Endonuclease Activity: Exonuclease 1 also has endonuclease activity against 5’-overhanging flap structures.

Common Reagents and Conditions

Major Products

The major products formed from the reactions catalyzed by Exonuclease 1 include shorter DNA fragments resulting from the exonuclease activity and cleaved DNA structures from the endonuclease activity .

Scientific Research Applications

Role in DNA Repair Mechanisms

Exo1 is primarily known for its function in DNA repair processes, particularly during the resection of double-strand breaks (DSBs). It plays a vital role in homologous recombination (HR) by generating single-stranded DNA (ssDNA) that is essential for repair.

- Mechanism of Action : this compound acts as a 5' to 3' exonuclease and 5' flap endonuclease, facilitating the processing of DNA nicks and DSBs. This activity is regulated by single-stranded DNA binding proteins (SSBs), such as replication protein A (RPA), which modulate this compound's binding and activity on damaged DNA .

- Case Study : In a study examining the effects of RPA on this compound activity, researchers found that depletion of RPA in human cells led to increased recruitment of this compound to damage sites but reduced overall DNA resection. This highlights the complex regulatory mechanisms governing this compound's function in vivo .

Implications in Cancer Biology

Recent studies have implicated this compound in various cancer types, suggesting its potential as a biomarker and therapeutic target.

- Hepatocellular Carcinoma (HCC) : Research has shown that this compound expression is significantly elevated in HCC tissues. High levels of this compound correlate with increased cell proliferation and invasiveness, indicating its role as an oncogene. Knockdown of this compound resulted in decreased tumorigenicity both in vitro and in vivo, suggesting that targeting this compound could be a viable therapeutic strategy for HCC .

- Polymorphisms and Cancer Risk : A meta-analysis identified associations between specific polymorphisms in the this compound gene and increased susceptibility to various cancers. This underscores the importance of genetic variations in influencing cancer risk and highlights the potential for personalized medicine approaches targeting this compound pathways .

Therapeutic Applications

The regulation of this compound activity presents opportunities for therapeutic interventions, particularly in cancer treatment.

- Inhibitors Development : Researchers are exploring chemical inhibitors that can modulate this compound activity. Such inhibitors could potentially enhance the efficacy of existing cancer therapies by preventing excessive DNA resection, which can lead to genomic instability .

- Degradation Mechanisms : Studies indicate that the degradation of this compound is a critical regulatory mechanism to prevent hyper-resection during DNA repair. Understanding this process may inform strategies to manipulate this compound levels therapeutically .

Summary Table of Applications

Mechanism of Action

Exonuclease 1 exerts its effects through its enzymatic activities. It functions as a 5’ to 3’ exonuclease, removing nucleotides from the 5’ end of DNA strands. It also exhibits endonuclease activity, cleaving 5’-overhanging flap structures. These activities are crucial for DNA repair processes, including mismatch repair and double-strand break repair . Exonuclease 1 interacts with various proteins, such as Msh2, MLH1, and PCNA, to facilitate its role in DNA repair .

Comparison with Similar Compounds

Exonuclease 1 belongs to the Rad2/XPG family of nucleases, which includes other members such as Flap Endonuclease 1 (FEN1) and GEN1 . While all these nucleases share similar exonuclease and endonuclease activities, they have distinct substrate specificities and biological functions. For example, FEN1 primarily processes Okazaki fragments during DNA replication, whereas GEN1 is involved in the resolution of Holliday junctions during homologous recombination . Exonuclease 1 is unique in its dual role in both exonuclease and endonuclease activities, as well as its involvement in multiple DNA repair pathways .

Biological Activity

Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.

Overview of this compound

This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:

- DNA Mismatch Repair (MMR)

- Double-Strand Break Repair (DSBR)

- Telomere Maintenance

- Somatic Hypermutation and Class Switch Recombination in B cells

Enzymatic Functions

This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:

| Function | Description |

|---|---|

| 5' to 3' Exonuclease | Degrades nucleotides from the 5' end of DNA strands. |

| 5' Flap Endonuclease | Cleaves flap structures during DNA replication and repair processes. |

| Holliday Junction Resolution | Processes complex DNA structures formed during homologous recombination. |

Regulatory Mechanisms

The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.

This compound in Cancer Biology

Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:

- Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .

- Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .

Genetic Studies

Genetic models have been employed to dissect the roles of this compound:

- Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .

Implications for Therapeutics

Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.

Q & A

Basic Research Questions

Q. What are the primary biochemical functions of Exo1, and how can they be experimentally validated?

this compound (Exonuclease 1) is a 5'→3' exonuclease with roles in DNA mismatch repair (MMR), homologous recombination (HR), and resection of DNA double-strand breaks (DSBs). Key activities include:

- Exonuclease activity : Cleaves mismatched bases during MMR, validated via in vitro repair assays using substrates with base mismatches or insertion/deletion loops .

- Interaction with repair complexes : Binds MutSα (MSH2-MSH6) and MutLα (MLH1-PMS1) for MMR. Co-immunoprecipitation (Co-IP) assays in mammalian cells confirm these interactions .

- Resection activity : Generates single-stranded DNA (ssDNA) at DSBs, measured using fluorescence-based resection assays (e.g., RPA-coated ssDNA detection) .

Methodological Tip : To assess this compound activity, use recombinant this compound protein in exonuclease assays with radiolabeled DNA substrates. For in vivo validation, employ this compound-deficient cell lines (e.g., This compound<sup>−/−</sup> mice) and quantify microsatellite instability (MSI) or HPRT mutation rates .

Q. How does this compound contribute to DNA mismatch repair, and what experimental models are used to study this?

this compound excises mismatched bases during MMR, working downstream of MutSα and MutLα. Key findings:

- This compound<sup>−/−</sup> mice show defective repair of base-base mismatches and 1–2 nucleotide loops, leading to elevated MSI and lymphoma susceptibility .

- This compound interacts with PCNA to enhance processivity; disruption of this interaction (e.g., via PCNA-binding domain mutations) reduces repair efficiency .

Experimental Models :

- Mouse embryonic fibroblasts (MEFs) : Measure MMR efficiency using in vitro repair assays with heteroduplex DNA .

- Yeast genetics : Study synthetic lethality by combining This compoundΔ with mutations in MLH1, PMS1, or MSH2 to identify functional interactions .

Advanced Research Questions

Q. How do this compound polymorphisms (e.g., K589E) influence cancer susceptibility, and what methodologies resolve conflicting data across studies?

The this compound K589E polymorphism (rs1047840) alters splicing efficiency and has been linked to cancer risk via meta-analyses. Contradictions arise due to:

- Population heterogeneity : Confounders like ethnicity (e.g., Asian vs. European cohorts) and cancer type (e.g., colorectal vs. lung adenocarcinoma).

- Functional ambiguity : The K589E variant may impair this compound’s scaffolding role in somatic hypermutation (SHM) without affecting nuclease activity .

Methodological Approach :

- Meta-analysis : Pool case-control studies using fixed/random-effects models (e.g., RevMan software) to calculate odds ratios (ORs) .

- Functional validation : Use CRISPR-edited cell lines expressing this compound-K589E to quantify SHM efficiency (e.g., IgVH sequencing in B cells) .

Q. What mechanisms regulate this compound’s resection activity during homologous recombination, and how can these be experimentally modulated?

this compound resection is tightly regulated to prevent overprocessing of DNA ends:

- Positive regulation : PCNA binding enhances this compound’s recruitment to DSBs, measured via chromatin immunoprecipitation (ChIP) in S-phase cells .

- Negative regulation : 14-3-3 proteins bind this compound to limit resection, validated using 14-3-3 inhibitors (e.g., difopein) and resection assays in 14-3-3σ<sup>−/−</sup> cells .

- RPA-mediated turnover : Single-molecule imaging shows RPA displaces this compound from ssDNA, restricting processive resection .

Experimental Design :

- To study resection dynamics, use DNA combing or ssDNA-specific antibodies (e.g., BrdU under non-denaturing conditions) in synchronized cells .

Q. How does this compound’s enzymatic activity versus scaffolding function differentially impact DNA repair pathways?

Enzymatic Role :

- MMR and HR : Nuclease-dead this compound (This compound-D173A) fails to repair base mismatches or resect DSBs, leading to repair defects comparable to This compound<sup>−/−</sup> models . Scaffolding Role :

- Meiosis : This compound-D173A mice are fertile, indicating structural (non-catalytic) this compound functions suffice for chiasmata formation .

- Class-switch recombination (CSR) : this compound scaffolds AID-mediated DNA breaks in B cells; both catalytic and scaffolding defects reduce CSR efficiency .

Methodology :

- Compare This compound<sup>−/−</sup> and This compound-D173A mice in comet assays (DNA damage) and spectral karyotyping (chromosomal instability) .

Q. Key Methodological Recommendations

- For resection studies : Combine single-molecule imaging (e.g., TIRF microscopy) with biochemical assays to resolve this compound-RPA dynamics .

- For clinical correlations : Use multi-omics integration (e.g., TCGA RNA-seq + proteomics) to link this compound expression to immune infiltration .

- For polymorphism analysis : Employ Mendelian randomization to distinguish causal vs. associative roles of this compound variants in cancer .

Properties

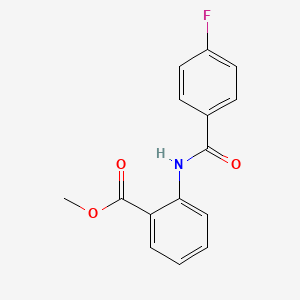

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.